molecular formula C20H22N6O2 B5630649 5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine

5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine

Cat. No. B5630649
M. Wt: 378.4 g/mol
InChI Key: KHDRECDPOZLIPK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine often involves multistep reactions, including condensation, cyclization, and substitution reactions. For example, one-pot condensation methods have been utilized to synthesize novel oxadiazole derivatives, showcasing the efficiency of synthesizing complex molecules in a single reaction step (Kharchenko et al., 2008).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine, has been extensively studied using techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies provide detailed insights into the molecular geometry, electronic configuration, and intermolecular interactions critical for understanding the compound's reactivity and properties (Hou et al., 2013).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, showcasing a wide range of chemical properties. For instance, they undergo rearrangement reactions under specific conditions to form pyrimidines, illustrating their versatility and potential for generating diverse molecular structures (Galenko et al., 2023).

Future Directions

Future research could focus on determining the exact properties and potential uses of this compound. This could involve testing its biological activity, determining its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

(2-anilinopyrimidin-5-yl)-[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-13(2)17-24-18(28-25-17)16-9-6-10-26(16)19(27)14-11-21-20(22-12-14)23-15-7-4-3-5-8-15/h3-5,7-8,11-13,16H,6,9-10H2,1-2H3,(H,21,22,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRECDPOZLIPK-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC(=N1)[C@@H]2CCCN2C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine

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